1-(6-Iodopyridazin-3-yl)ethanone
Description
1-(6-Iodopyridazin-3-yl)ethanone is a heterocyclic compound featuring a pyridazine ring substituted with an iodine atom at position 6 and an ethanone (acetyl) group at position 3. The iodine substituent enhances the compound’s utility in cross-coupling reactions (e.g., Suzuki-Miyaura) for synthesizing complex molecules .
Properties
Molecular Formula |
C6H5IN2O |
|---|---|
Molecular Weight |
248.02 g/mol |
IUPAC Name |
1-(6-iodopyridazin-3-yl)ethanone |
InChI |
InChI=1S/C6H5IN2O/c1-4(10)5-2-3-6(7)9-8-5/h2-3H,1H3 |
InChI Key |
LMAVJXHRWDDEPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NN=C(C=C1)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Iodopyridazin-3-yl)ethanone typically involves the iodination of a pyridazine derivative followed by the introduction of an ethanone group. One common method involves the following steps:
Iodination: The starting material, 6-chloropyridazine, is treated with iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite to introduce the iodine atom at the 6-position.
Introduction of Ethanone Group: The iodinated pyridazine is then reacted with an acetylating agent, such as acetic anhydride or acetyl chloride, in the presence of a base like pyridine to form 1-(6-Iodopyridazin-3-yl)ethanone.
Industrial Production Methods
Industrial production of 1-(6-Iodopyridazin-3-yl)ethanone may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-(6-Iodopyridazin-3-yl)ethanone can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation and Reduction: The ethanone group can be oxidized to a carboxylic acid or reduced to an alcohol. Oxidizing agents like potassium permanganate or chromium trioxide and reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex structures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazines, while oxidation and reduction reactions can produce carboxylic acids or alcohols, respectively.
Scientific Research Applications
1-(6-Iodopyridazin-3-yl)ethanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its reactivity makes it useful in developing new synthetic methodologies.
Biology: The compound can be used in the design of biologically active molecules, including potential pharmaceuticals. Its derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Research into its derivatives may lead to the development of new drugs targeting specific biological pathways. The iodine atom can be used for radiolabeling, making it useful in diagnostic imaging.
Industry: It can be used in the synthesis of agrochemicals, dyes, and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1-(6-Iodopyridazin-3-yl)ethanone and its derivatives depends on their specific biological targets. Generally, these compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The iodine atom can enhance the compound’s binding affinity to certain targets, while the ethanone group can participate in hydrogen bonding or other interactions .
Comparison with Similar Compounds
Structural and Electronic Comparisons
The following table summarizes key structural analogs of 1-(6-Iodopyridazin-3-yl)ethanone, focusing on substituent effects and molecular properties:
Pharmacological Potential
While direct data for 1-(6-Iodopyridazin-3-yl)ethanone are unavailable, pyridine-based ethanone derivatives like UDO and UDD () demonstrate potent CYP51 enzyme inhibition against Trypanosoma cruzi.
Key Research Findings and Data
Physicochemical Properties
- Stability : Iodo compounds may exhibit photodegradation risks, necessitating storage in amber containers.
Biological Activity
Chemical Structure and Properties
- Chemical Formula : C7H6N2O
- Molecular Weight : 134.14 g/mol
- CAS Number : 131674-40-3
The presence of the iodine atom in the structure may influence the compound's reactivity and biological interactions, potentially enhancing its pharmacological properties.
Biological Activity Overview
Compounds containing pyridazine rings have been known to exhibit various biological activities, including:
- Antimicrobial Activity : Some pyridazine derivatives have shown effectiveness against bacterial and fungal strains.
- Anticancer Properties : Certain studies indicate that pyridazine-based compounds can inhibit tumor growth and induce apoptosis in cancer cells.
- Anti-inflammatory Effects : Pyridazine derivatives are also being researched for their potential in reducing inflammation.
Although specific data on 1-(6-Iodopyridazin-3-yl)ethanone is sparse, the biological activities of similar compounds suggest it may possess noteworthy pharmacological properties.
1. Antimicrobial Activity
A study investigating various pyridazine derivatives found that certain compounds exhibited significant antimicrobial properties against Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis or function, making them potential candidates for developing new antibiotics.
2. Anticancer Activity
Research has highlighted the anticancer potential of pyridazine derivatives through mechanisms such as:
- Inducing cell cycle arrest
- Inhibiting DNA synthesis
- Promoting apoptosis in cancer cell lines
For instance, a related compound demonstrated IC50 values in the micromolar range against several cancer cell lines, suggesting that 1-(6-Iodopyridazin-3-yl)ethanone could exhibit similar effects.
3. Inflammatory Response Modulation
Pyridazine derivatives have also been studied for their ability to modulate inflammatory responses. For example, certain compounds were shown to inhibit pro-inflammatory cytokines in vitro, indicating a potential therapeutic role in conditions characterized by excessive inflammation.
Data Summary Table
| Biological Activity | Related Compounds | Observed Effects |
|---|---|---|
| Antimicrobial | Various Pyridazines | Inhibition of bacterial growth |
| Anticancer | Pyridazinones | Induction of apoptosis, cell cycle arrest |
| Anti-inflammatory | Pyridazine analogs | Reduction of cytokine levels |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
